molecular formula C22H20O2 B8173101 3,4-Bis(benzyloxy)styrene

3,4-Bis(benzyloxy)styrene

Cat. No.: B8173101
M. Wt: 316.4 g/mol
InChI Key: NNIBQUNZQUOOOR-UHFFFAOYSA-N
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Description

3,4-Bis(benzyloxy)styrene: is an organic compound with the molecular formula C22H20O2 It is characterized by the presence of two benzyloxy groups attached to the 3 and 4 positions of a styrene molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(benzyloxy)styrene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-dihydroxybenzaldehyde.

    Protection of Hydroxyl Groups: The hydroxyl groups are protected by converting them into benzyloxy groups using benzyl bromide in the presence of a base such as potassium carbonate.

    Formation of Styrene: The protected benzaldehyde is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the styrene derivative.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 3,4-Bis(benzyloxy)styrene can undergo various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The styrene moiety can be reduced to form the corresponding ethylbenzene derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are used.

Major Products:

    Oxidation: Formation of 3,4-bis(benzyloxy)benzaldehyde or 3,4-bis(benzyloxy)benzoic acid.

    Reduction: Formation of 3,4-bis(benzyloxy)ethylbenzene.

    Substitution: Formation of 3,4-bis(benzyloxy)nitrobenzene or 3,4-bis(benzyloxy)bromobenzene.

Scientific Research Applications

Chemistry: 3,4-Bis(benzyloxy)styrene is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: In biological research, it can be used as a precursor for the synthesis of bioactive compounds that may have potential therapeutic applications.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4-Bis(benzyloxy)styrene depends on the specific reactions it undergoes. For example:

    Oxidation: The benzyloxy groups are oxidized through the transfer of oxygen atoms from the oxidizing agent to the substrate.

    Reduction: The styrene moiety is reduced by the addition of hydrogen atoms, typically facilitated by a catalyst.

    Substitution: Electrophilic substitution involves the attack of an electrophile on the aromatic ring, leading to the replacement of a hydrogen atom with the electrophile.

Comparison with Similar Compounds

    3,4-Dibenzyloxy-trans-β-nitrostyrene: This compound has a similar structure but contains a nitro group instead of a styrene moiety.

    3,4-Bis(benzyloxy)benzaldehyde: This compound has an aldehyde group instead of a styrene moiety.

    3,4-Bis(benzyloxy)benzoic acid: This compound has a carboxylic acid group instead of a styrene moiety.

Properties

IUPAC Name

4-ethenyl-1,2-bis(phenylmethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O2/c1-2-18-13-14-21(23-16-19-9-5-3-6-10-19)22(15-18)24-17-20-11-7-4-8-12-20/h2-15H,1,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIBQUNZQUOOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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